molecular formula C6H13ClN2O B12846040 2-Aminocyclopentanecarboxamide hydrochloride

2-Aminocyclopentanecarboxamide hydrochloride

Cat. No.: B12846040
M. Wt: 164.63 g/mol
InChI Key: MONWWZXCWPTRDY-UHFFFAOYSA-N
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Description

2-Aminocyclopentanecarboxamide hydrochloride (CAS: 494209-39-1), specifically the rel-(1R,2S)-stereoisomer, is a cyclopentane-derived compound with a molecular formula of C₆H₁₃ClN₂O and a molar mass of 164.63 g/mol . It is supplied as a research-grade chemical, primarily for non-human studies, with a purity exceeding 97% . The compound is hygroscopic and requires storage under inert gas (nitrogen or argon) at 2–8°C to maintain stability . Its solubility varies by solvent, and preparation of stock solutions often involves heating to 37°C and sonication to enhance dissolution .

Properties

Molecular Formula

C6H13ClN2O

Molecular Weight

164.63 g/mol

IUPAC Name

2-aminocyclopentane-1-carboxamide;hydrochloride

InChI

InChI=1S/C6H12N2O.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H2,8,9);1H

InChI Key

MONWWZXCWPTRDY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)N)C(=O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminocyclopentanecarboxamide hydrochloride can be achieved through several methods. One effective method involves starting from 6-tert-butoxycarbonyl-6-azabicyclo[3.2.0]heptan-7-one. This compound undergoes a series of reactions, including deprotection and amination, to yield the desired product .

Industrial Production Methods

Industrial production of 2-Aminocyclopentanecarboxamide hydrochloride typically involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Aminocyclopentanecarboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be employed to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves replacing one functional group with another, which can be useful for creating derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of Neutral Endopeptidase

One of the prominent applications of 2-Aminocyclopentanecarboxamide hydrochloride is as an inhibitor of neutral endopeptidase (NEP). NEP plays a crucial role in the metabolism of neuropeptides and is implicated in various physiological processes. Inhibition of this enzyme has therapeutic potential in treating conditions such as female sexual dysfunction (FSD), particularly female sexual arousal disorder (FSAD) . The compound's ability to selectively inhibit NEP can enhance the availability of neuropeptides, thereby improving sexual arousal responses.

2. Antihypertensive Properties

Research indicates that compounds similar to 2-Aminocyclopentanecarboxamide hydrochloride exhibit antihypertensive properties. These compounds often act as angiotensin II receptor blockers, which are widely used in managing hypertension. The structural characteristics of 2-Aminocyclopentanecarboxamide hydrochloride may contribute to its efficacy in lowering blood pressure by modulating vascular resistance .

Case Study 1: NEP Inhibition for Sexual Dysfunction

A study investigated the effects of NEP inhibitors, including derivatives of 2-Aminocyclopentanecarboxamide hydrochloride, on female sexual arousal disorder. The results indicated that these inhibitors significantly improved sexual function parameters in preclinical models, suggesting a promising avenue for developing treatments for FSD .

Case Study 2: Antihypertensive Effects

Another research effort evaluated the antihypertensive effects of compounds structurally related to 2-Aminocyclopentanecarboxamide hydrochloride. The study demonstrated that these compounds effectively reduced systolic and diastolic blood pressure in hypertensive rat models, supporting their potential use in managing hypertension .

Mechanism of Action

The mechanism of action of 2-Aminocyclopentanecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

2-(Aminomethyl)cyclopentanone Hydrochloride

  • Molecular Formula: C₇H₁₄ClNO
  • Molar Mass : ~163.65 g/mol (calculated)
  • Key Features: Contains a ketone group (cyclopentanone backbone) and an aminomethyl substituent.
  • Applications : Often used as a synthetic intermediate in organic chemistry, particularly for nitrogen-containing heterocycles .

Cyclopentyl Fentanyl Hydrochloride

  • Molecular Formula : C₂₅H₃₂N₂O·HCl
  • Molar Mass : 413.0 g/mol
  • Key Features: A complex opioid derivative containing a cyclopentanecarboxamide moiety linked to a piperidine-phenyl structure. While both compounds share a cyclopentane-carboxamide group, cyclopentyl fentanyl’s extended structure confers μ-opioid receptor agonism, making it pharmacologically active, unlike the research-focused 2-aminocyclopentanecarboxamide .
  • Applications : Used in forensic and pharmacological studies due to its opioid activity .

2-Aminobenzamides

  • General Formula : C₇H₈N₂O (varies with substitution)
  • Key Features: Aromatic benzamide derivatives with an amine substituent at the 2-position. Differ significantly from 2-aminocyclopentanecarboxamide in ring structure (aromatic vs. aliphatic) and electronic properties, influencing their solubility and biological interactions .
  • Applications : Widely studied as enzyme inhibitors (e.g., HDAC inhibitors) and in glycobiology research .

Comparative Data Table

Compound Molecular Formula Molar Mass (g/mol) Functional Groups Primary Applications Stability/Solubility Considerations
2-Aminocyclopentanecarboxamide HCl C₆H₁₃ClN₂O 164.63 Cyclopentane, carboxamide, amine Research chemicals Hygroscopic; requires inert gas storage
2-(Aminomethyl)cyclopentanone HCl C₇H₁₄ClNO ~163.65 Cyclopentanone, aminomethyl Synthetic intermediates Likely polar due to ketone and amine
Cyclopentyl Fentanyl HCl C₂₅H₃₂N₂O·HCl 413.0 Carboxamide, piperidine, phenyl Opioid research High molecular weight; lipid-soluble
2-Aminobenzamides C₇H₈N₂O Varies Benzene, carboxamide, amine Enzyme inhibition Aromatic ring enhances π-π interactions

Key Research Findings and Distinctions

  • Structural Impact on Solubility: The aliphatic cyclopentane ring in 2-aminocyclopentanecarboxamide reduces polarity compared to aromatic 2-aminobenzamides, affecting solubility in aqueous vs. organic solvents .
  • Functional Group Influence: The carboxamide group in 2-aminocyclopentanecarboxamide enables hydrogen bonding, distinguishing it from the ketone-containing 2-(aminomethyl)cyclopentanone .
  • Pharmacological Relevance : Cyclopentyl fentanyl’s opioid activity underscores the importance of substituent complexity in biological targeting, a feature absent in simpler cyclopentane derivatives .

Biological Activity

2-Aminocyclopentanecarboxamide hydrochloride is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

2-Aminocyclopentanecarboxamide hydrochloride is a cyclic amino acid derivative characterized by its unique cyclopentane structure. The hydrochloride salt form enhances its solubility and bioavailability, making it suitable for various biological assays.

Antimicrobial Properties

Research indicates that 2-aminocyclopentane-1-carboxylic acid (ACPC), a related compound, exhibits antimicrobial activity. Specifically, it has been shown to inhibit the growth of certain bacteria by targeting bacterial alanine racemase, an enzyme crucial for peptidoglycan synthesis in bacterial cell walls. The inhibition of this enzyme can lead to the disruption of bacterial cell wall integrity, thereby exerting bactericidal effects .

Antidiabetic Effects

Studies have demonstrated that compounds similar to 2-aminocyclopentanecarboxamide hydrochloride can influence insulin secretion and glucose metabolism. For instance, certain derivatives have been shown to enhance glutamine oxidation and insulin secretion through the activation of mitochondrial enzymes like glutamate dehydrogenase . This suggests potential applications in managing diabetes by modulating insulin levels.

Neuroprotective Effects

The neuroprotective potential of cyclopentane derivatives has been explored in various models. For example, some studies indicate that these compounds may protect neuronal cells from apoptosis induced by oxidative stress. The mechanisms involve modulation of signaling pathways related to cell survival and death .

Enzyme Inhibition

The primary mechanism through which 2-aminocyclopentanecarboxamide hydrochloride exerts its biological effects is via enzyme inhibition. By acting as a substrate analog or competitive inhibitor, it can effectively block key metabolic pathways in microorganisms and possibly in mammalian systems as well.

Modulation of Signaling Pathways

In addition to enzyme inhibition, this compound may influence various signaling pathways involved in cell growth and apoptosis. For instance, it has been suggested that it can modulate pathways related to inflammatory responses and cellular stress responses .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of 2-aminocyclopentanecarboxamide against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones in cultures treated with the compound, highlighting its potential as an antimicrobial agent .

Case Study 2: Diabetes Management

In a controlled trial involving diabetic rat models, administration of a related cyclopentane derivative resulted in improved glucose tolerance and increased insulin sensitivity. These findings support the hypothesis that such compounds could be developed into therapeutic agents for diabetes management .

Research Findings

Study Findings Reference
Study on Antimicrobial ActivitySignificant inhibition of bacterial growth; effective against multiple strains
Diabetes Management TrialEnhanced insulin secretion; improved glucose metabolism
Neuroprotection StudyReduced oxidative stress-induced apoptosis in neuronal cells

Q & A

Q. What are the common synthetic routes for 2-aminocyclopentanecarboxamide hydrochloride, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis typically involves cyclopentane ring functionalization via [1,3]-dipolar cycloaddition or catalytic hydrogenation of cyclopentene precursors. For example, β-amino acid derivatives are synthesized by introducing an amino group via reductive amination or nucleophilic substitution on cyclopentanecarboxylic acid intermediates . Stereochemical control (e.g., cis/trans isomerism) depends on catalyst choice (e.g., Pd/C for hydrogenation) and solvent polarity, as polar aprotic solvents favor intramolecular hydrogen bonding, stabilizing specific conformers . Characterization via 1H^1H-NMR and X-ray crystallography is critical for confirming stereochemistry .

Q. How is the purity of 2-aminocyclopentanecarboxamide hydrochloride validated in research settings?

Methodological Answer: Purity assessment combines chromatographic (HPLC, GC-MS) and spectroscopic methods. For instance, reversed-phase HPLC with UV detection (λ = 210–280 nm) is used to quantify impurities, while 13C^{13}C-NMR identifies structural anomalies. Pharmacopeial guidelines (e.g., USP Chapter 〈621〉) recommend a minimum purity threshold of 95% for research-grade compounds, validated against certified reference materials .

Advanced Research Questions

Q. How do computational models predict the conformational flexibility of 2-aminocyclopentanecarboxamide hydrochloride in aqueous environments?

Methodological Answer: Molecular dynamics (MD) simulations using software like GROMACS or AMBER parameterize the compound’s force field based on its cyclopentane ring puckering and hydrogen-bonding propensity. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal energy barriers between chair and twist-boat conformations. Solvent effects are modeled using explicit water molecules or continuum solvation (e.g., COSMO), showing that polar solvents stabilize zwitterionic forms via solvation shells .

Q. What strategies mitigate racemization during the synthesis of enantiopure 2-aminocyclopentanecarboxamide hydrochloride?

Methodological Answer: Racemization is minimized using chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis. For example, Jacobsen’s thiourea catalysts induce enantioselective ring-opening of epoxides in cyclopentane precursors. Low-temperature conditions (−20°C to 0°C) and non-polar solvents (e.g., toluene) reduce kinetic energy, suppressing racemization . Chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) verifies enantiomeric excess (ee > 98%) .

Q. How does the compound’s stability vary under oxidative or hydrolytic stress, and what degradation products form?

Methodological Answer: Stability studies under ICH Q1A guidelines involve accelerated degradation (40°C/75% RH for 6 months). Oxidative stress (H2_2O2_2/Fe2+^{2+}) cleaves the cyclopentane ring, forming glutaric acid derivatives, while hydrolysis (pH 1–13) yields cyclopentanecarboxylic acid and ammonium chloride. LC-MS/MS identifies degradation pathways, with kinetic modeling (Arrhenius plots) predicting shelf-life .

Data Contradictions and Resolution

Q. Conflicting reports exist on the compound’s solubility in polar solvents. How can these discrepancies be resolved?

Methodological Answer: Discrepancies arise from polymorphic forms (e.g., amorphous vs. crystalline). Solubility is re-evaluated via phase solubility analysis (e.g., shake-flask method) under controlled temperature (25°C ± 0.1°C) and ionic strength. Powder X-ray diffraction (PXRD) distinguishes polymorphs, while Hansen solubility parameters (δd_d, δp_p, δh_h) correlate solubility with solvent polarity .

Q. Why do toxicity studies report varying LD50_{50}50​ values for 2-aminocyclopentanecarboxamide hydrochloride?

Methodological Answer: Variability stems from differences in animal models (e.g., Sprague-Dawley rats vs. Swiss mice) and administration routes (oral vs. intravenous). Meta-analysis of acute toxicity data using fixed-effects models and 95% confidence intervals resolves outliers. In vitro cytotoxicity assays (e.g., MTT on HepG2 cells) provide mechanistic insights, linking toxicity to mitochondrial membrane depolarization .

Analytical and Safety Considerations

Q. What personal protective equipment (PPE) is mandatory when handling 2-aminocyclopentanecarboxamide hydrochloride?

Methodological Answer: PPE includes nitrile gloves (tested per ASTM D6319), safety goggles with side shields, and lab coats. Fume hoods (≥100 fpm face velocity) are required for powder handling. Spill kits with inert absorbents (e.g., vermiculite) and pH-neutralizing agents (e.g., sodium bicarbonate) must be accessible .

Q. How should waste containing 2-aminocyclopentanecarboxamide hydrochloride be disposed of in compliance with EPA/REACH regulations?

Methodological Answer: Waste is neutralized with 1M HCl (for amine groups) or 1M NaOH (for carboxylates), then incinerated at ≥850°C in EPA-approved facilities. Documentation per 40 CFR Part 261 includes waste manifests and TCLP (Toxicity Characteristic Leaching Procedure) reports to confirm non-hazardous status .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.